molecular formula C11H13NO2 B15381292 N-(4-hydroxyphenethyl)acrylamide

N-(4-hydroxyphenethyl)acrylamide

Cat. No.: B15381292
M. Wt: 191.23 g/mol
InChI Key: UQGJFSMHOWCDHE-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenethyl)acrylamide, also known as N-p-coumaroyltyramine (C₁₇H₁₇NO₃; molecular weight 283.32 g/mol), is a phenolic amide characterized by an acrylamide backbone linked to a 4-hydroxyphenethyl group. It is naturally occurring in plants such as Lycium barbarum (goji berry), Allium chinense, and Corydalis hendersonii . Its biological activities include:

  • Antioxidant activity: ORAC (oxygen radical absorbance capacity) value of 7.90 ± 0.52, surpassing reference compounds like quercetin .
  • Anti-obesity effects: Suppresses adipocyte differentiation and reduces triglyceride levels in vivo .
  • Anti-MRSA activity: MIC₅₀ value of 1.264 μM against methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-2-11(14)12-8-7-9-3-5-10(13)6-4-9/h2-6,13H,1,7-8H2,(H,12,14)

InChI Key

UQGJFSMHOWCDHE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional differences between N-(4-hydroxyphenethyl)acrylamide and related acrylamide derivatives:

Compound Name Structural Features Biological Activity Source References
This compound 4-Hydroxyphenethyl group attached to acrylamide Antioxidant (ORAC: 7.90), anti-obesity, anti-MRSA (MIC₅₀: 1.264 μM) Lycium barbarum, Allium chinense
Alichinemide II 2-Hydroxy-3-methoxyphenyl substitution on acrylamide Not explicitly reported; structural similarity suggests potential antioxidant activity Allium chinense
(E)-N-(4-Hydroxyphenethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide Additional 4-hydroxy-3-methoxyphenyl group Anti-MRSA (MIC₅₀: 1.908–4.4 μM) Gastrodia elata
N-(3,4-Dihydroxyphenethyl)acrylamide Catechol (3,4-dihydroxyphenyl) group Adhesive properties in polymer chemistry Synthetic
N-(4-Nitrophenyl)acrylamide Nitro group at the para position Higher reactivity due to electron-withdrawing nitro group Synthetic
N-(2-((4-Fluorophenyl)sulfonamido)benzyl)acrylamide Fluorophenylsulfonamido substitution Anticancer activity (specific targets not detailed) Synthetic

Key Research Findings

(a) Antioxidant Activity
  • This compound demonstrates superior antioxidant capacity (ORAC: 7.90) compared to analogues like cannabisin D (ORAC: 6.44) and cannabisin F (ORAC: 4.60). The para-hydroxyl group on the phenethyl moiety enhances radical scavenging .
  • Contrast : Derivatives with methoxy groups (e.g., 3-methoxy substitution in alichinemide II) show reduced activity due to decreased hydrogen-donating capacity .
(b) Anti-MRSA Activity
  • The introduction of a 4-hydroxy-3-methoxyphenyl group (as in compound 8c ) improves anti-MRSA activity (MIC₅₀: 1.264 μM) compared to the parent compound (MIC₅₀: 4.4 μM for this compound). The methoxy group may enhance membrane permeability .
(c) Anti-Obesity Mechanisms
  • This compound inhibits adipocyte differentiation by downregulating PPAR-γ and FAS (fatty acid synthase), whereas bulkier analogues (e.g., trifluoromethyl-substituted compounds) show cytotoxicity, limiting therapeutic utility .

Structure-Activity Relationship (SAR) Insights

Hydroxyl Groups : The para-hydroxyl on the phenethyl group is critical for antioxidant activity. Removal or methylation reduces ORAC values by >50% .

Methoxy Substitutions : Methoxy groups at meta/ortho positions (e.g., alichinemide II) improve lipophilicity and antimicrobial activity but reduce antioxidant capacity .

Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase chemical reactivity but may introduce cytotoxicity .

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